1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for polysubstituted aromatic compounds. The compound is registered under Chemical Abstracts Service number 1404194-85-9, providing a unique identifier for this specific molecular structure. The molecular formula C7H3Cl2F3O reflects the presence of seven carbon atoms, three hydrogen atoms, two chlorine atoms, three fluorine atoms, and one oxygen atom, resulting in a molecular weight of 231.00 grams per mole.
The systematic nomenclature describes the substitution pattern on the benzene ring, where position 1 bears a chlorine atom, position 2 carries a fluorine atom, and position 3 is substituted with a chloro(difluoro)methoxy group. This specific substitution pattern creates a highly electronegative aromatic system with significant steric considerations. The simplified molecular-input line-entry system representation FC1=C(OC(F)(Cl)F)C=CC=C1Cl provides a concise structural descriptor that captures the connectivity and bonding arrangements within the molecule.
The molecular data library number MFCD22580867 serves as an additional systematic identifier used in chemical databases and literature searches. This polyhalogenated aromatic compound belongs to the broader class of halogenated methoxybenzenes, characterized by the presence of multiple halogen substituents that significantly influence the electronic distribution and chemical behavior of the benzene ring system.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinct conformational preferences influenced by the steric and electronic effects of its multiple halogen substituents. The chloro(difluoro)methoxy group at position 3 introduces significant conformational complexity due to the rotational freedom around the carbon-oxygen bond connecting the methoxy group to the aromatic ring. Density functional theory calculations using basis sets such as B3LYP/6-31G* have proven effective for modeling the electronic effects of halogen substituents on reaction pathways and conformational preferences in similar fluorinated aromatic systems.
The spatial arrangement of the chloro(difluoro)methoxy substituent creates potential for intramolecular interactions between the halogen atoms and the aromatic pi-electron system. The presence of fluorine atoms at positions 2 and within the methoxy group generates significant dipole moments that influence the overall molecular conformation. Research on related 2-fluoro-substituted aromatic compounds has demonstrated that fluorine substituents can participate in weak intramolecular hydrogen bonding interactions, leading to preferred conformational states.
Single-crystal X-ray diffraction analysis would provide precise bond lengths and angles for definitive conformational characterization. Such crystallographic studies on related polyhalogenated compounds have revealed torsional angles between methoxy groups and benzene rings that reflect the balance between steric strain and electronic stabilization. The dihedral angle between the chloro(difluoro)methoxy group and the benzene ring plane represents a critical geometric parameter that determines the overall molecular shape and influences intermolecular interactions in crystalline environments.
Conformational analysis must also consider the electron-withdrawing effects of multiple halogen substituents, which can stabilize certain rotational conformers through favorable electrostatic interactions. The chlorine atom at position 1 and the fluorine at position 2 create an electronegative environment that affects the rotational barrier of the methoxy group, potentially leading to restricted rotation at ambient temperatures.
Electronic Structure and Substituent Effects Analysis
The electronic structure of this compound is dominated by the cumulative electron-withdrawing effects of its multiple halogen substituents. The Hammett sigma constants provide quantitative measures of substituent electronic effects, with fluorine exhibiting σmeta = 0.34 and σpara = 0.06, while chlorine shows σmeta = 0.37 and σpara = 0.23. These values indicate that both halogens function as electron-withdrawing groups, with chlorine showing stronger para-directing effects compared to fluorine.
The chloro(difluoro)methoxy group represents a particularly potent electron-withdrawing substituent due to the combined effects of the oxygen atom and multiple halogen atoms. The trifluoromethyl group analog CF3 exhibits Hammett constants of σmeta = 0.43 and σpara = 0.54, suggesting that the chloro(difluoro)methoxy group likely demonstrates similar or greater electron-withdrawing capacity. This electronic environment significantly reduces the electron density on the aromatic ring, affecting both the reactivity and spectroscopic properties of the compound.
The cumulative effect of three electron-withdrawing substituents creates a highly deactivated aromatic system that resists electrophilic aromatic substitution reactions. The electron density distribution becomes highly polarized, with the aromatic carbons bearing partial positive charges that can be quantified through computational methods such as natural bond orbital analysis. The electronic structure also influences the molecular dipole moment, which becomes substantially enhanced due to the asymmetric distribution of electronegative substituents around the benzene ring.
Spectroscopic analysis reveals characteristic chemical shifts that reflect the electronic environment of each position on the aromatic ring. Nuclear magnetic resonance spectroscopy shows that aromatic protons appear significantly downfield due to the deshielding effects of the electron-withdrawing substituents. The fluorine-19 nuclear magnetic resonance spectrum provides detailed information about the different fluorine environments, with the fluorine at position 2 exhibiting different chemical shifts compared to the fluorines within the methoxy group due to their distinct electronic environments.
Comparative Structural Analysis with Related Halogenated Benzene Derivatives
Comparative analysis with structurally related compounds reveals important insights into the unique properties of this compound. The compound 1-bromo-2-(chlorodifluoromethoxy)-4-fluorobenzene (CAS 1417566-64-3) shares the chlorodifluoromethoxy substituent but differs in the halogen substitution pattern, with bromine replacing chlorine and fluorine positioned at the 4-position rather than the 2-position. This structural comparison demonstrates how positional isomerism affects molecular properties while maintaining similar functional groups.
| Compound | Molecular Formula | Molecular Weight | LogP | Halogen Pattern |
|---|---|---|---|---|
| This compound | C7H3Cl2F3O | 231.00 | - | 1-Cl, 2-F, 3-OCF2Cl |
| 1-bromo-2-(chlorodifluoromethoxy)-4-fluorobenzene | C7H3BrClF3O | 275.00 | 4.6 | 1-Br, 2-OCF2Cl, 4-F |
| 1-chloro-4-(difluoromethoxy)-2-fluorobenzene | C7H4ClF3O | 196.99 | - | 1-Cl, 2-F, 4-OCHF2 |
The compound 1-chloro-4-(difluoromethoxy)-2-fluorobenzene represents a closely related analog where the methoxy group contains only two fluorine atoms instead of the chlorodifluoro combination. This structural difference results in a lower molecular weight of 196.99 compared to 231.00 for the target compound, demonstrating how halogen substitution within functional groups affects molecular mass and presumably other physical properties.
The 2,3-dichloro-4-hydroxybenzotrifluoride compound provides additional comparative context, featuring a hydroxyl group instead of the specialized methoxy functionality while maintaining multiple halogen substituents. Despite sharing the same molecular formula C7H3Cl2F3O and molecular weight of 231.00, the different connectivity patterns result in distinct chemical and physical properties.
Conformational preferences among these related compounds show significant variations based on substituent positioning and electronic effects. Research on 2-fluoro-substituted acetophenone derivatives has demonstrated that fluorine substituents consistently favor s-trans conformations due to favorable dipole-dipole interactions and minimization of steric repulsion. These findings suggest that the fluorine substituent at position 2 in the target compound likely influences the overall molecular conformation and potentially stabilizes specific rotational states of the chlorodifluoromethoxy group.
Properties
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRWWBIFDYRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Suzuki–Miyaura Coupling
One common and efficient method reported for related compounds such as 2-chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene involves Suzuki–Miyaura cross-coupling. This method uses:
- Starting materials: Halogenated fluorobenzene derivatives and boronic acid or ester derivatives bearing the difluoromethoxy group.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4) under mild conditions.
- Solvents: Polar aprotic solvents such as dimethylformamide or toluene with bases like potassium carbonate.
- Advantages: Mild reaction conditions, high functional group tolerance, and good regioselectivity.
This method is adaptable for synthesizing 1-chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene by selecting appropriate halogenated precursors and coupling partners.
Nucleophilic Substitution Using Sodium Methoxide Derivatives
A related synthesis approach from the patent literature (though for a structurally similar compound 1-chloro-3-methoxy-5-methylbenzene) describes:
- Raw materials: 1-chloro-3-halogenated toluene derivatives.
- Reagent: Sodium methoxide or sodium difluorochloromethoxide as nucleophile.
- Conditions: Heating under controlled temperature to promote substitution of halogen by the methoxy or difluorochloromethoxy group.
- Outcome: Formation of the desired aromatic ether with good yield and purity.
- Advantages: Uses inexpensive and readily available reagents, convenient production, and easy purification, making it suitable for scale-up and industrial production.
This method’s principles can be extrapolated to this compound synthesis by employing sodium difluorochloromethoxide nucleophiles and appropriate halogenated fluorobenzenes.
Halogenation and Subsequent Functional Group Transformations
Another preparative strategy involves:
- Step 1: Selective halogenation of fluorobenzene derivatives to install chlorine and fluorine substituents at desired positions.
- Step 2: Introduction of the difluoromethoxy group via reaction with chlorodifluoromethanol derivatives or their equivalents.
- Step 3: Purification by column chromatography or crystallization.
This multi-step approach allows precise control over substitution patterns but may require careful optimization of reaction conditions to avoid side reactions or over-halogenation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Industrial Viability |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd catalyst, halogenated fluorobenzene, boronic ester, base, solvent | Mild conditions, high selectivity, functional group tolerance | Requires expensive catalysts, sensitive to moisture | Suitable with catalyst recycling |
| Nucleophilic Substitution with Sodium Methoxide Derivatives | Sodium difluorochloromethoxide, halogenated fluorobenzene, heating | Inexpensive reagents, simple setup, scalable | Requires careful temperature control, possible side reactions | High potential for industrial scale-up |
| Halogenation + Functional Group Transformation | Halogenating agents, chlorodifluoromethanol derivatives | Precise substitution control | Multi-step, potential over-halogenation, purification challenges | Moderate, depends on process optimization |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H5ClF4O
- Molecular Weight : 228.57 g/mol
- Chemical Structure : The compound features a benzene ring with multiple halogen substituents that influence its chemical behavior.
Chemistry
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including:
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different products.
- Coupling Reactions : It is suitable for coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of complex molecules.
Biology
The compound's structural characteristics make it a candidate for studying interactions with biological molecules. Its potential applications include:
- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : The compound can interact with receptors, potentially altering cellular signaling pathways.
- Toxicological Studies : Research indicates that halogenated compounds can exhibit toxicity towards aquatic organisms, necessitating careful evaluation of their environmental impact .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with desired properties. Its fluorinated structure enhances lipophilicity and metabolic stability, making it valuable in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the significance of fluorinated compounds like this compound:
- Fluorinated Compounds in Pharmaceuticals : A review indicated that approximately 25% of small-molecule drugs contain fluorine due to its ability to enhance bioactivity and stability .
- Environmental Impact : Investigations into similar halogenated compounds reveal their persistence in the environment and potential toxicity to aquatic life, emphasizing the need for thorough assessments before their application .
Mechanism of Action
The mechanism of action of 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related halogenated aromatics, focusing on substituent effects, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison
Key Analysis
In contrast, 1-Chloro-2-[chloro(difluoro)methyl]benzene lacks the oxygen atom, reducing its polarity and hydrogen-bonding capacity.
Positional Influence of Halogens
- The fluorine at position 2 in the target compound may direct further substitutions meta due to its ortho/para-directing nature, whereas chlorine at position 1 (a stronger deactivator) could hinder reactivity at adjacent positions .
Physical and Biological Properties The trifluoromethyl (-CF₃) group in ’s compound increases hydrophobicity compared to the target compound’s -O-CF₂Cl, which may improve membrane permeability in bioactive molecules .
Synthetic Challenges
- Introducing the -O-CF₂Cl group likely requires specialized fluorination reagents (e.g., ClF₃ or SF₄), analogous to methods for synthesizing trifluoromethoxy derivatives .
Biological Activity
1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organic compound belonging to the class of halogenated aromatic compounds. Its unique structure, characterized by multiple halogen atoms, suggests significant potential for various biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C7H3Cl2F3O, with a molecular weight of approximately 227.00 g/mol. The presence of halogen atoms (chlorine and fluorine) and a methoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymatic activity through competitive or non-competitive mechanisms, altering metabolic pathways.
- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses and functions.
- Cellular Processes Alteration : The interaction with cellular components may lead to changes in cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies suggest that similar halogenated compounds possess antitumor properties. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Halogenated aromatic compounds are known for their antimicrobial activities, which may extend to this compound due to its structural characteristics .
- Enzyme Interaction Studies : The compound has been utilized in biochemical assays to study enzyme interactions, providing insights into its potential as a biochemical probe.
Case Studies and Research Findings
Several studies have highlighted the biological activity of halogenated compounds similar to this compound:
- Antitumor Efficacy : A study on structurally related compounds demonstrated significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. These findings indicate a strong potential for developing cancer therapeutics based on similar structures .
- Enzyme Inhibition : Research has shown that halogenated compounds can effectively inhibit enzymes involved in critical metabolic pathways. For example, fluorinated derivatives exhibited potent inhibitory effects on specific kinases, suggesting that this compound may also possess similar inhibitory properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| 1-Chloro-4-nitrobenzene | Antitumor | 0.5 - 5.0 | Effective against various cancer cell lines |
| 1-Fluoro-2-nitrobenzene | Antimicrobial | 0.8 - 10.0 | Exhibits broad-spectrum antimicrobial activity |
| 2-Fluorobenzyl alcohol | Enzyme inhibitor | 0.1 - 0.5 | Inhibits specific metabolic enzymes |
Q & A
Q. What are the recommended one-step synthesis strategies for 1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene, and how can predictive databases enhance reaction design?
A piperidine-catalyzed Knoevenagel condensation is a viable method for synthesizing halogen-substituted aromatic compounds. This approach leverages ring-disubstituted benzaldehydes and esters under mild conditions (70°C) to achieve regioselectivity . Predictive tools like REAXYS and PISTACHIO databases can optimize reaction parameters (e.g., precursor scoring, solvent selection) by analyzing analogous reactions for chloro- and fluoro-substituted intermediates .
Q. How can researchers accurately characterize the substitution pattern and purity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving overlapping signals caused by fluorine and chlorine substituents. Infrared (IR) spectroscopy identifies functional groups like the difluoro-methoxy moiety (C–F stretch: 1,100–1,250 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns from chlorine .
Q. What safety protocols are essential for handling halogenated aromatic compounds like this compound?
Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Consult safety data sheets (SDS) for emergency measures, as halogenated benzenes may release toxic fumes upon decomposition .
Advanced Research Questions
Q. How do the positions of chloro and fluoro substituents influence the compound’s reactivity in copolymerization reactions?
The electron-withdrawing nature of fluorine stabilizes radical intermediates during copolymerization with styrene, enhancing propagation rates. Chlorine at the meta position reduces steric hindrance, favoring monomer incorporation. Copolymer composition can be determined via nitrogen elemental analysis or NMR integration of aromatic protons .
Q. How can contradictory data on the bioactivity of fluoro vs. chloro substituents in aromatic systems be reconciled during structure-activity studies?
Fluorine’s high electronegativity enhances binding affinity in hydrophobic pockets (e.g., enzyme active sites), while chlorine’s polarizability may improve π-π stacking. For example, fluoro-substituted analogs exhibit 3–15-fold higher activity (EC = 81–441 nM) compared to chloro derivatives in pharmacological assays. Contradictions arise from differences in assay conditions (e.g., pH, solvent) or target specificity, necessitating multivariate regression models to isolate substituent effects .
Q. What environmental persistence challenges are associated with polyhalogenated benzenes, and how can degradation pathways be studied?
Chloro- and fluoro-substituted aromatics resist microbial degradation due to strong C–X bonds. Advanced oxidation processes (AOPs), such as UV/HO, generate hydroxyl radicals to cleave halogenated rings. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) identifies degradation intermediates like difluoroacetic acid .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
